molecular formula C15H13BrO3 B2960006 Methyl 4-[(4-bromophenoxy)methyl]benzoate CAS No. 406470-62-0

Methyl 4-[(4-bromophenoxy)methyl]benzoate

Cat. No.: B2960006
CAS No.: 406470-62-0
M. Wt: 321.17
InChI Key: NBAKTODZCDMEAV-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-bromophenoxy)methyl]benzoate” is a unique chemical compound with the empirical formula C14H11BrO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromobenzoic acid with methanol in the presence of a catalyst such as dichlorohydantoin . The reaction is carried out at 60°C for 7 hours . After the methanol is recovered by rotary evaporation, the product is transferred to a separatory funnel, washed with ethyl acetate, sodium carbonate solution, and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br . The InChI representation is 1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . The molecular weight of the compound is 307.14 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 307.14 . The compound’s empirical formula is C14H11BrO3 .

Safety and Hazards

“Methyl 4-[(4-bromophenoxy)methyl]benzoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 4-[(4-bromophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTODZCDMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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